molecular formula C30H35F3N4O9S B6303585 Dansyl-Tyr-Val-Gly (TFA) CAS No. 350691-68-8

Dansyl-Tyr-Val-Gly (TFA)

Cat. No.: B6303585
CAS No.: 350691-68-8
M. Wt: 684.7 g/mol
InChI Key: UYFXBADECYWCQR-QHTHEMFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-Tyr-Val-Gly trifluoroacetate salt involves the reaction of dansyl chloride with the free amino groups of peptides and proteins. The reaction sequence includes total acid hydrolysis of the substituted peptide or protein, yielding a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid . This method is highly sensitive and is often used in peptide sequence determination .

Industrial Production Methods

Industrial production methods for Dansyl-Tyr-Val-Gly trifluoroacetate salt are not widely documented.

Chemical Reactions Analysis

Types of Reactions

Dansyl-Tyr-Val-Gly trifluoroacetate salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can also be performed on this compound.

    Substitution: Substitution reactions are common, especially involving the dansyl group.

Common Reagents and Conditions

Common reagents used in these reactions include dansyl chloride, acids for hydrolysis, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions include the dansyl derivative of the N-terminal amino acid and other modified peptides .

Scientific Research Applications

Properties

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O7S.C2HF3O2/c1-17(2)26(28(37)29-16-25(34)35)30-27(36)22(15-18-11-13-19(33)14-12-18)31-40(38,39)24-10-6-7-20-21(24)8-5-9-23(20)32(3)4;3-2(4,5)1(6)7/h5-14,17,22,26,31,33H,15-16H2,1-4H3,(H,29,37)(H,30,36)(H,34,35);(H,6,7)/t22-,26-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFXBADECYWCQR-QHTHEMFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35F3N4O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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